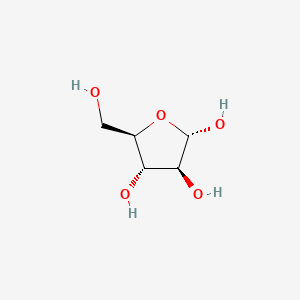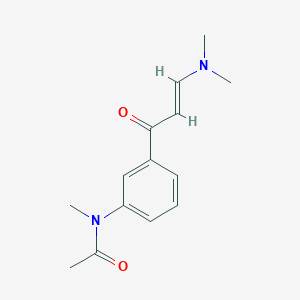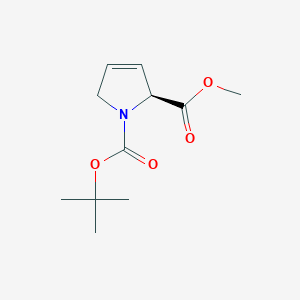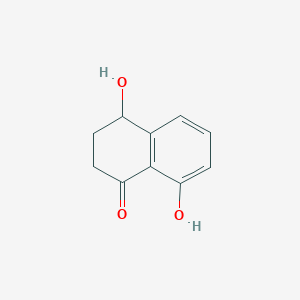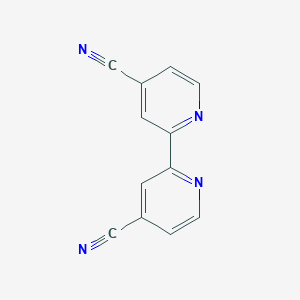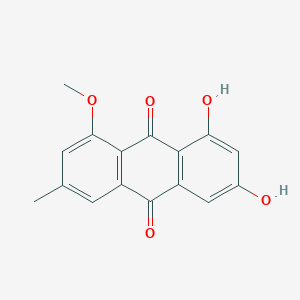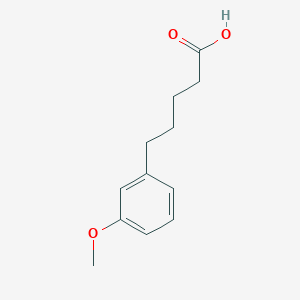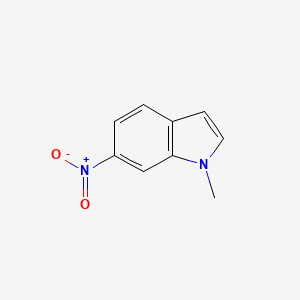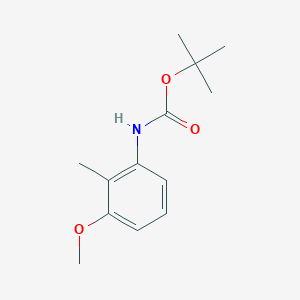
Benzyl Pyrazolidine-1-carboxylate
Overview
Description
Benzyl Pyrazolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic Analysis : Didierjean et al. (1995) investigated the crystal structure of a compound derived from Benzyl Pyrazolidine-1-carboxylate, noting its unique conformations due to steric hindrance and polar interactions (Didierjean et al., 1995).
Synthetic Chemistry Applications : Kashima et al. (1998) described this compound derivatives as useful alkoxycarbonylating agents in the synthesis of carboxylic esters and urethanes, demonstrating their utility in organic synthesis (Kashima et al., 1998).
Corrosion Inhibition : Herrag et al. (2007) and El Hajjaji et al. (2018) found that certain pyrazole derivatives, related to this compound, are effective as corrosion inhibitors for steel in acidic environments. Their studies reveal the potential of these compounds in protecting metals against corrosion (Herrag et al., 2007), (El Hajjaji et al., 2018).
Medicinal Chemistry : Research has explored the use of this compound derivatives in the synthesis of compounds with potential pharmacological applications. For example, Allan et al. (2009) focused on N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors for arginine methyltransferase 1, showing their potential in medicinal chemistry (Allan et al., 2009).
Antimicrobial Activities : Siddiqui et al. (2013) synthesized novel pyrazole-3-carboxylate derivatives bearing a benzofuran moiety and evaluated their antimicrobial activities. This study highlights the role of this compound derivatives in developing new antimicrobial agents (Siddiqui et al., 2013).
Ruthenium-Catalyzed Carboxylation : Mita et al. (2014) explored the carboxylation of 1-arylpyrazole derivatives using a ruthenium-catalyzed process. This research highlights the versatility of pyrazole derivatives in facilitating complex chemical reactions (Mita et al., 2014).
Antitumor Agents : Abonía et al. (2011) synthesized benzimidazoles substituted with this compound and evaluated their potential as antitumor agents. This underscores the significance of these compounds in the development of new anticancer drugs (Abonía et al., 2011).
Mechanism of Action
Target of Action
Benzyl Pyrazolidine-1-carboxylate is a derivative of pyrazolidine . Pyrazolidine derivatives have been found to be pharmacologically active scaffolds .
Mode of Action
It is known that pyrazolidine derivatives can interact with various biological targets
Biochemical Pathways
Pyrazolidine derivatives are known to have a wide range of pharmacological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 206.24 , which may influence its pharmacokinetic properties
Result of Action
As a derivative of pyrazolidine, it may share some of the biological activities associated with this class of compounds
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . This suggests that certain environmental conditions may affect the stability of the compound.
Biochemical Analysis
Biochemical Properties
Benzyl Pyrazolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzymes and the overall metabolic flux.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, thereby inhibiting their activity. This inhibition can result in the accumulation or depletion of specific metabolites, which in turn affects cellular functions . Additionally, this compound can influence transcription factors, leading to altered gene expression and subsequent changes in protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, this compound can cause toxic or adverse effects, including organ damage and metabolic disturbances . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its synthesis and degradation. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, this compound can affect the pathways involved in amino acid metabolism, resulting in altered concentrations of specific amino acids and their derivatives.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . This compound can be transported across cell membranes via active or passive transport mechanisms, and its distribution is influenced by factors such as tissue type and the presence of specific binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
benzyl pyrazolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(13-8-4-7-12-13)15-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOQSEJQFOHVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468667 | |
| Record name | Benzyl Pyrazolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67600-79-7 | |
| Record name | Benzyl Pyrazolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




